Ethyl 3-oxohexanoate

Enzyme kinetics β-keto ester reduction Baker's yeast oxidoreductase

Researchers developing biocatalytic routes to chiral alcohols face inconsistent enantioselectivity with generic β-keto esters. Ethyl 3-oxohexanoate (CAS 3249-68-1) solves this via chain-length-dependent enzyme recognition, delivering >99% ee and >99% conversion for (R)-3-hydroxyhexanoate using wild-type Kluyveromyces marxianus at 10 g/L substrate loading. It is also the mandatory intermediate for the anti-HIV agent (±)-Calanolide A (US Patent 5,859,050). For procurement managers: FEMA 3683/JECFA 602 clearances, natural occurrence in banana, and multi-supplier availability ensure reliable, compliant sourcing.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 3249-68-1
Cat. No. B043111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxohexanoate
CAS3249-68-1
Synonyms3-Oxohexanoic Acid Ethyl Ester;  Butyrylacetic Acid Ethyl Ester;  Ethyl 3-Ketohexanoate;  Ethyl 3-Oxohexanoate;  Ethyl 3-Propyl-3-oxopropanoate;  Ethyl Butyroacetate;  Ethyl Butyroylacetate;  Ethyl Butyrylacetate;  Ethyl α-Butyrylacetate;  NSC 42868
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCCC(=O)CC(=O)OCC
InChIInChI=1S/C8H14O3/c1-3-5-7(9)6-8(10)11-4-2/h3-6H2,1-2H3
InChIKeyKQWWVLVLVYYYDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly
slightly soluble in water;  soluble in fat

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Oxohexanoate (CAS 3249-68-1): Procurement-Relevant Identity and Compound-Class Overview


Ethyl 3-oxohexanoate (CAS 3249-68-1), also referred to as ethyl butyrylacetate, is a β-keto ester with molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol [1]. It belongs to the beta-keto acids and derivatives class, characterized by a ketone group at the C3 position adjacent to an ethyl ester moiety [2]. The compound is a colorless to light yellow liquid with a density of 0.989 g/mL at 25 °C, a boiling point of 104 °C (at 22 mmHg), a refractive index of n20/D 1.427, and a melting point of −44 °C . Recognized as a flavoring agent (FEMA No. 3683; JECFA No. 602), it occurs naturally in banana fruit and possesses a sweet, berry, fruity aroma [3]. Its primary synthetic value lies in serving as a chiral building block for pharmaceutical intermediates, most notably the anti-HIV agent (±)-Calanolide A, and as a substrate for enantioselective bioreductions yielding high-value (R)- and (S)-3-hydroxyhexanoate esters .

Ethyl 3-Oxohexanoate (3249-68-1): Why Generic β-Keto Ester Substitution Is Not Advisable


Within the β-keto ester family, the acyl chain length (n-propyl in ethyl 3-oxohexanoate versus methyl in ethyl 3-oxobutanoate or ethyl in ethyl 3-oxopentanoate) directly governs both physicochemical properties and biological recognition. Experimentally, the (S)-specific oxidoreductase from baker's yeast exhibits a Km of 5.3 mM for ethyl 3-oxohexanoate compared to 0.9 mM for ethyl 3-oxobutyrate—a nearly 6-fold difference—while the (R)-specific enzyme shows an inverse pattern (Km 2.0 mM vs. 17.0 mM, respectively), indicating that the two enzymes discriminate substrates based on chain length [1]. This chain-length-dependent substrate specificity means that substituting a shorter-chain analog will alter both reaction kinetics and stereochemical outcomes in enzyme-catalyzed reductions. Similarly, the boiling point of ethyl 3-oxohexanoate (104 °C at 22 mmHg) is substantially lower than that of ethyl 3-oxobutanoate (180.8 °C at 760 mmHg) [2], affecting distillation-based purification workflows. These quantitative differences demonstrate that generic, in-class substitution without experimental validation introduces risks of failed enantioselectivity, altered reactivity, and compromised process economics.

Ethyl 3-Oxohexanoate (3249-68-1): Quantified Differentiation Evidence Versus Closest Analogs


Enzyme Substrate Affinity: Differential Km Values for (S)-Specific Oxidoreductase

In the (S)-specific 3-oxo ester reductase purified from baker's yeast (Saccharomyces cerevisiae), ethyl 3-oxohexanoate displays a Michaelis constant (Km) of 5.3 mM, in contrast to 0.9 mM for ethyl 3-oxobutyrate. For the (R)-specific enzyme, the Km values are 2.0 mM for ethyl 3-oxohexanoate versus 17.0 mM for ethyl 3-oxobutyrate [1]. This substrate-dependent reversal of affinity between the two enantiocomplementary enzymes demonstrates that the n-propyl side chain of ethyl 3-oxohexanoate is a critical determinant of enzyme recognition, not merely a passive structural variant.

Enzyme kinetics β-keto ester reduction Baker's yeast oxidoreductase

Whole-Cell Bioreduction Performance: >99% Conversion and >99% ee with Kluyveromyces marxianus

Free cells of the wild-type yeast Kluyveromyces marxianus reduced ethyl 3-oxohexanoate to ethyl (R)-3-hydroxyhexanoate with >99% conversion and >99% enantiomeric excess (ee). After immobilization in calcium alginate spheres, cells maintained >99% ee and 99% conversion within 24 hours, even at a substrate concentration of 10 g/L (62 mM) [1]. This performance surpasses what is typically reported for ethyl 3-oxobutanoate under comparable baker's yeast reduction conditions, where ee values of ~98% are common but conversion yields are often lower (80–95%) [2].

Biocatalysis Chiral alcohol synthesis β-keto ester reduction

Molecular Docking: Binding Energy Differentiation Among β-Keto Ester Substrates

In a comparative docking study with the ketoreductase SSCR from Sporobolomyces salmonicolor, ethyl 3-oxohexanoate (BKE8, R = n-propyl) exhibited the lowest binding energy (−56.5 kcal/mol) among tested β-keto esters, compared to ethyl 3-oxopentanoate (BKE2, R = ethyl, −55.3 kcal/mol) and ethyl 3-oxobutanoate (BKE7, R = methyl, −51.2 kcal/mol) [1]. The trend of increasingly favorable docking energy with longer n-alkyl chain length correlates with the experimentally observed 98% ee (S) for ethyl 3-oxohexanoate.

Molecular docking Ketoreductase Enantioselectivity prediction

Physicochemical Property Differentiation: Boiling Point, Density, and Refractive Index vs. Closest Homologs

Ethyl 3-oxohexanoate exhibits a boiling point of 104 °C at 22 mmHg (or 94–95 °C at 12 mmHg), a density of 0.989 g/mL at 25 °C, and a refractive index of n20/D 1.427 . In comparison, the one-carbon-smaller homolog ethyl 3-oxopentanoate boils at 83–84 °C (12 mmHg) with a density of 1.010–1.012 g/mL and a refractive index of 1.422 [1]. The two-carbon-smaller analog ethyl 3-oxobutanoate boils at 180.8 °C (760 mmHg) with a density of 1.030 g/mL and a refractive index of 1.408 . The progressive decrease in density and increase in refractive index with increasing chain length provide clear chromatographic and spectroscopic handles for identity confirmation and purity assessment in procurement and QC workflows.

Physicochemical properties Distillation purification Quality control

Synthetic Utility: Key Intermediate for Anti-HIV Agent (±)-Calanolide A

Ethyl 3-oxohexanoate serves as a key building block in the synthesis of the anti-HIV agent (±)-Calanolide A, a non-nucleoside reverse transcriptase inhibitor . The n-propyl β-keto ester side chain is incorporated into the tetracyclic coumarin core during the synthetic sequence, as described in US Patent 5,859,050 [1]. Ethyl 3-oxobutanoate and ethyl 3-oxopentanoate, with shorter side chains, cannot substitute for this role because the n-propyl moiety is structurally required for the final pharmacophore. No patent or primary literature reports the use of shorter-chain β-keto esters in Calanolide A synthesis, establishing ethyl 3-oxohexanoate as the specifically required intermediate for this target molecule.

Antiviral synthesis Pharmaceutical intermediate Calanolide A

Flavor Occurrence Profile: Naturally Present in Banana Fruit with FEMA/JECFA Registration

Ethyl 3-oxohexanoate is reported to occur naturally in banana fruit and is officially registered as a flavoring agent (FEMA No. 3683; JECFA No. 602) [1]. While ethyl 3-oxobutanoate (ethyl acetoacetate) is also used in flavor applications, its natural occurrence is not similarly documented in banana, and its odor profile differs (ethereal, fruity vs. the sweet, berry, fruity character of ethyl 3-oxohexanoate) [2]. The natural occurrence credential, combined with its bioreduction product ethyl (R)-3-hydroxyhexanoate being another key food flavoring agent, positions ethyl 3-oxohexanoate distinctly for flavor research requiring nature-identical molecules.

Flavor chemistry Natural occurrence Food-grade procurement

Ethyl 3-Oxohexanoate (3249-68-1): Evidence-Backed Application Scenarios for Scientific Procurement


Chiral (R)-3-Hydroxyhexanoate Production via Whole-Cell Biocatalysis

For researchers developing biocatalytic routes to chiral alcohols, ethyl 3-oxohexanoate is the optimal substrate when targeting (R)-3-hydroxyhexanoate esters, as demonstrated by >99% ee and >99% conversion using wild-type Kluyveromyces marxianus free cells, with sustained performance at industrially relevant substrate loading (10 g/L) [Section 3, Evidence_Item 2]. The immobilized-cell system further supports repeated batch operation. In contrast, ethyl 3-oxobutanoate reductions typically yield lower conversions (83–95%) under analogous conditions, making ethyl 3-oxohexanoate the higher-performing substrate for this specific product.

Computational Enzyme Engineering and Ketoreductase Substrate Profiling

The quantifiably more favorable docking score of ethyl 3-oxohexanoate (−56.5 kcal/mol) with SSCR ketoreductase, compared to ethyl 3-oxopentanoate (−55.3 kcal/mol) and ethyl 3-oxobutanoate (−51.2 kcal/mol) [Section 3, Evidence_Item 3], supports its use as a model substrate in computational enzyme engineering campaigns. The chain-length-dependent binding energy trend provides a rigorous benchmark for validating docking protocols and for rational design of ketoreductases with altered chain-length specificity.

Anti-HIV Agent (±)-Calanolide A and Analog Synthesis

Ethyl 3-oxohexanoate is a structurally required intermediate in the synthesis of the anti-HIV non-nucleoside reverse transcriptase inhibitor (±)-Calanolide A, as specified in US Patent 5,859,050 [Section 3, Evidence_Item 5]. Procurement of this specific β-keto ester is mandatory for medicinal chemistry programs pursuing Calanolide A analogs, as the n-propyl side chain is integral to the tetracyclic coumarin pharmacophore and cannot be supplied by shorter-chain β-keto ester alternatives.

Nature-Identical Flavor Research and Banana Aroma Reconstitution

Ethyl 3-oxohexanoate is the only β-keto ester among its closest homologs documented to occur naturally in banana fruit, and it holds FEMA 3683 and JECFA 602 regulatory clearances [Section 3, Evidence_Item 6]. Flavor chemists developing nature-identical banana or mixed-berry flavor formulations can rely on this compound's traceable natural occurrence and defined sensory profile (sweet, berry, fruity at 50 ppm), differentiating it from synthetic-only homologs.

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